Phosphorus pentafluoride

Description

Properties

IUPAC Name |

pentafluoro-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F5P/c1-6(2,3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCUTHMOOONNBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FP(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F5P | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | phosphorus pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064760 | |

| Record name | Pentafluorophosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.9657778 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus pentafluoride is a colorless, poisonous, nonflammable, compressed gas with a pungent odor. It is extremely irritating to skin, eyes and mucus membranes. It is very toxic by inhalation and can cause pulmonary edema. Toxic and corrosive fumes are generated when this material is exposed to water or steam. Prolonged exposure of the containers to fire or heat may result in their violent rupturing and rocketing. It is used as a polymerization catalyst., Colorless gas with an unpleasant odor; [HSDB] | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1625 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-84.6 °C | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

5.805 G/L (GAS) | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS GAS | |

CAS No. |

7647-19-0 | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4244 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentafluorophosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorane, pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentafluorophosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OU1ESO71L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-93.8 °C | |

| Record name | PHOSPHORUS PENTAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Phosphorus Pentafluoride (PF5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure, bonding, and dynamic behavior of phosphorus pentafluoride (PF5). It is intended for a scientific audience and details the theoretical underpinnings of its geometry, supported by experimental data. This document includes summaries of quantitative data, outlines of experimental protocols for its synthesis and characterization, and visualizations of its structural and dynamic properties.

Molecular Geometry and VSEPR Theory

This compound is a classic example of a hypervalent molecule, where the central phosphorus atom is bonded to five fluorine atoms. The geometry of PF5 can be accurately predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[1][2] The central phosphorus atom has five valence electrons, and each of the five fluorine atoms contributes one electron to form five single P-F bonds.[3] Consequently, there are five bonding pairs of electrons and no lone pairs around the central phosphorus atom.[1][3]

According to VSEPR theory, these five electron pairs arrange themselves in a way that minimizes electrostatic repulsion, resulting in a trigonal bipyramidal molecular geometry.[1][2] This geometry consists of two distinct types of positions for the fluorine atoms:

-

Axial positions: Two fluorine atoms are located above and below the equatorial plane, forming a linear F-P-F arrangement with a bond angle of 180°.

-

Equatorial positions: Three fluorine atoms are situated in a trigonal planar arrangement around the central phosphorus atom, with F-P-F bond angles of 120°.[3]

The bond angle between an axial fluorine atom and an equatorial fluorine atom is 90°.[3] Due to this symmetrical arrangement, the individual bond dipoles cancel each other out, rendering the PF5 molecule nonpolar.

Bonding and Hybridization

The bonding in this compound is described by the concept of orbital hybridization. The phosphorus atom, in its ground state, has an electron configuration of [Ne] 3s²3p³. To form five bonds, one electron from the 3s orbital is promoted to an empty 3d orbital.[3] This results in five singly occupied orbitals (one 3s, three 3p, and one 3d), which then hybridize to form five equivalent sp³d hybrid orbitals .[3][4] These hybrid orbitals are directed towards the vertices of a trigonal bipyramid, allowing for the formation of five sigma (σ) bonds with the fluorine atoms.[4]

It is important to note that the axial and equatorial bonds have different characteristics. The three equatorial P-F bonds are formed from a combination of s and p orbitals, while the two axial bonds involve a greater contribution from the d orbital. This difference in orbital contribution leads to the axial bonds being slightly longer and weaker than the equatorial bonds.

Quantitative Molecular Data

Experimental studies, such as gas-phase electron diffraction and X-ray crystallography, have provided precise data on the bond lengths and angles in this compound. Spectroscopic techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy offer further insights into its vibrational modes and the electronic environment of the nuclei.

Bond Lengths and Angles

| Parameter | Bond Type | Experimental Value (Gas-Phase Electron Diffraction) | Experimental Value (Solid-State X-ray Crystallography) |

| Bond Length | P-F (axial) | 1.577 Å | 1.61 Å |

| P-F (equatorial) | 1.534 Å | 1.56 Å | |

| Bond Angle | F(axial)-P-F(equatorial) | 90° | 90° |

| F(equatorial)-P-F(equatorial) | 120° | 120° | |

| F(axial)-P-F(axial) | 180° | 180° |

Spectroscopic Data

| Spectroscopy Type | Parameter | Value |

| Infrared (IR) | Vibrational Frequency | 1024 cm⁻¹, 947 cm⁻¹, 816 cm⁻¹, 648 cm⁻¹, 575 cm⁻¹, 533 cm⁻¹, 520 cm⁻¹, 174 cm⁻¹ |

| Raman | Vibrational Frequency | Major peaks corresponding to IR active modes |

| ¹⁹F NMR | Chemical Shift (δ) | A single doublet is observed at room temperature due to rapid exchange. |

| ¹J(P-F) Coupling Constant | ~938 Hz | |

| ³¹P NMR | Chemical Shift (δ) vs 85% H₃PO₄ | +80.3 ppm |

Dynamic Behavior: Berry Pseudorotation

A key feature of this compound's chemistry is its fluxional nature in the gas and liquid phases. At room temperature, ¹⁹F NMR spectroscopy shows only a single doublet signal, indicating that all five fluorine atoms are chemically equivalent on the NMR timescale.[4] This is due to a rapid intramolecular exchange process known as Berry pseudorotation .[5]

The Berry mechanism involves the simultaneous exchange of the two axial fluorine atoms with two of the three equatorial fluorine atoms through a square pyramidal transition state.[5] This process has a very low energy barrier, allowing for rapid interconversion between different trigonal bipyramidal structures. As a result, the distinction between axial and equatorial positions is averaged out, leading to the observation of a single fluorine environment in the NMR spectrum.[4]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the fluorination of phosphorus trichloride (PCl₃) with anhydrous hydrogen fluoride (HF) in the presence of chlorine (Cl₂).[5]

Reaction: PCl₃ + Cl₂ + 5HF → PF₅ + 5HCl

Materials and Equipment:

-

Stainless steel high-pressure reactor (e.g., 800 mL capacity) equipped with a magnetic stirrer, pressure gauge, and inlet/outlet valves.

-

Dewar flask with liquid nitrogen.

-

Phosphorus trichloride (PCl₃), anhydrous hydrogen fluoride (HF), and chlorine (Cl₂) gas.

-

Anhydrous acetonitrile for trapping the product.

Procedure:

-

The reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

The reactor is cooled in a Dewar flask containing liquid nitrogen.

-

The reactants are introduced into the cooled reactor, typically in the order of PCl₃, then HF, and finally Cl₂. A molar ratio of HF/PCl₃ ≥ 5 and Cl₂/PCl₃ ≥ 1 is maintained.[5] For a representative synthesis, one might use approximately 82.5 g of PCl₃, 243.8 g of HF, and 54.4 g of Cl₂.

-

The Dewar flask is removed, and the reactor is allowed to warm to room temperature while the contents are stirred.

-

The reaction is allowed to proceed with stirring until the pressure inside the reactor becomes constant, which may take several hours. The temperature and pressure will rise as the reaction progresses.

-

Once the reaction is complete, the gaseous products are slowly vented through a series of cold traps or scrubbers to separate PF₅ from HCl and any unreacted starting materials. The PF₅ can be collected in a suitable solvent like anhydrous acetonitrile at low temperature.

Safety Precautions: This synthesis involves highly toxic and corrosive materials (PCl₃, HF, Cl₂, PF₅). The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The high-pressure reactor should be operated by trained personnel.

Characterization by Gas-Phase Electron Diffraction (GED)

Objective: To determine the precise bond lengths and angles of the PF₅ molecule in the gas phase.

Methodology:

-

Sample Introduction: A gaseous stream of PF₅ is introduced into a high-vacuum diffraction chamber through a fine nozzle.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly to the gas stream. The electrons are scattered by the electron clouds of the atoms in the PF₅ molecules.

-

Data Collection: The scattered electrons produce a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.

-

Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve represents the probability of finding two atoms at a given internuclear distance. By fitting this curve with a theoretical model of the molecule, the precise bond lengths (P-F_axial and P-F_equatorial) and bond angles can be determined.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To probe the electronic environment of the phosphorus and fluorine nuclei and to study the dynamic behavior of the molecule.

¹⁹F NMR Spectroscopy:

-

Sample Preparation: A sample of PF₅ gas is condensed into a high-pressure NMR tube containing a suitable deuterated solvent (e.g., CDCl₃ or d₆-acetone) at low temperature.

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer. A standard pulse program for ¹⁹F is used.

-

Data Analysis: At room temperature, the spectrum will show a doublet due to the coupling between the five equivalent fluorine atoms and the central phosphorus atom (¹J(P-F)). The chemical shift and the coupling constant are measured. Variable-temperature NMR studies can be performed to observe changes in the spectrum as the rate of Berry pseudorotation changes.

³¹P NMR Spectroscopy:

-

Sample Preparation: The same sample prepared for ¹⁹F NMR can be used.

-

Data Acquisition: The ³¹P NMR spectrum is acquired. Proton decoupling is typically applied to simplify the spectrum, although in the case of PF₅, there are no protons to decouple.

-

Data Analysis: The spectrum will show a sextet (a multiplet of six lines) due to the coupling of the phosphorus nucleus with the five fluorine nuclei. The chemical shift is referenced to an external standard, typically 85% phosphoric acid.

Conclusion

This compound serves as a fundamental example in understanding the principles of molecular geometry, hybridization in hypervalent compounds, and the dynamic nature of molecular structures. Its trigonal bipyramidal geometry, a direct consequence of VSEPR theory, is supported by a wealth of experimental data. The phenomenon of Berry pseudorotation is crucial for explaining its observed properties in the gas and liquid phases, particularly its NMR spectrum. The experimental protocols outlined provide a basis for the synthesis and detailed structural analysis of this important inorganic compound.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. EP0846657A1 - Synthesis of this compound by fluorination of phosphorus trichloride - Google Patents [patents.google.com]

- 4. CA2223658A1 - Synthesis of this compound by fluorination of phosphorus trichloride - Google Patents [patents.google.com]

- 5. CN1188072A - Synthesis of this compound by fluorination of phosphorus trichloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of High-Purity Phosphorus Pentafluoride for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal methods for synthesizing and purifying high-purity phosphorus pentafluoride (PF₅), a critical reagent in various research and development applications, including its use as a fluorinating agent and a precursor for electrolyte salts in lithium-ion batteries. This document details established laboratory-scale synthetic routes, purification techniques, and analytical methods for quality control, presenting them with actionable experimental protocols and comparative data.

Introduction to this compound

This compound is a colorless, toxic, and nonflammable gas with a pungent odor that fumes in moist air. It is a highly reactive compound, functioning as a strong Lewis acid and a potent fluorinating agent. Its trigonal bipyramidal molecular structure is a key feature influencing its reactivity. Due to its sensitivity to moisture, all handling and synthesis must be conducted under anhydrous conditions in an inert atmosphere.

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials, desired scale, and required purity. The most common and effective laboratory-scale methods are detailed below.

Fluorination of Phosphorus Trichloride (PCl₃) with Chlorine (Cl₂) and Hydrogen Fluoride (HF)

This method is widely used for the synthesis of PF₅ and involves the reaction of phosphorus trichloride with chlorine and anhydrous hydrogen fluoride in a liquid phase.[1][2][3] The overall reaction is:

PCl₃ + Cl₂ + 5HF → PF₅ + 5HCl

This process can be carried out in a batch or continuous manner.[1]

Experimental Protocol:

A detailed experimental protocol for the batch synthesis of PF₅ via the fluorination of PCl₃ is presented below.[2]

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous hydrogen fluoride (HF)

-

Chlorine (Cl₂)

-

A suitable pressure reactor (e.g., stainless steel) equipped with a magnetic stirrer, pressure gauge, and thermocouple.

-

A cooling bath (e.g., liquid nitrogen or dry ice/acetone).

-

Gas absorption scrubbers.

Procedure:

-

Cool the pressure reactor to a low temperature (e.g., using a liquid nitrogen bath).

-

Sequentially introduce the reactants into the cooled reactor in the following order: PCl₃, then HF, and finally Cl₂.[1] The molar ratios of the reactants are a critical parameter and should be carefully controlled.

-

Once the reactants are loaded, remove the cooling bath and allow the reactor to warm to room temperature while stirring the mixture.

-

Monitor the pressure inside the reactor. The reaction progress is indicated by a stabilization of the internal pressure.

-

To ensure the reaction is complete, the reactor can be gently heated.

-

The crude product, a gaseous mixture of PF₅ and HCl, is then carefully vented from the reactor through a series of scrubbers to neutralize the acidic gases.

Quantitative Data:

The following table summarizes typical reaction parameters and outcomes for this synthesis method based on patent literature.

| Parameter | Value | Reference |

| Molar Ratio (HF/PCl₃) | ≥ 5 (preferably 6-30) | [1] |

| Molar Ratio (Cl₂/PCl₃) | ≥ 1 (preferably 1-1.4) | [1] |

| Temperature | -40 to 100 °C (continuous) | [1] |

| Pressure | 0.5 to 10 MPa | [1] |

| Yield | Quantitative conversion reported | [2] |

Logical Workflow for PCl₃ Fluorination:

Caption: Workflow for the synthesis of crude PF₅ from PCl₃, Cl₂, and HF.

Fluorination of Phosphorus Pentachloride (PCl₅)

Historically, one of the first methods for preparing PF₅ was the fluorination of phosphorus pentachloride (PCl₅) using arsenic trifluoride (AsF₃). However, due to the toxicity of arsenic compounds, alternative fluorinating agents are now more common.

2.2.1. Using Arsenic Trifluoride (AsF₃)

The reaction is as follows:

3PCl₅ + 5AsF₃ → 3PF₅ + 5AsCl₃

While this method is effective, the high toxicity of AsF₃ and the need to separate the PF₅ from the arsenic trichloride (AsCl₃) byproduct make it less favorable for general laboratory use.

2.2.2. Using Hydrogen Fluoride (HF)

A more common approach is the reaction of PCl₅ with anhydrous hydrogen fluoride.

PCl₅ + 5HF → PF₅ + 5HCl

Experimental Protocol:

A general procedure for the synthesis of PF₅ from PCl₅ and HF is described below.

Materials:

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous hydrogen fluoride (HF)

-

A corrosion-resistant reactor.

-

A purification train to separate PF₅ from HCl.

Procedure:

-

Charge the reactor with PCl₅.

-

Introduce anhydrous HF into the reactor. The reaction is typically carried out in a solution where HF is in large excess.

-

The reaction proceeds to generate a gaseous mixture of PF₅ and HCl.

-

The product gases are passed through a purification system to separate the PF₅ from the HCl byproduct.

Quantitative Data:

| Parameter | Value | Reference |

| Reactants | PCl₅, anhydrous HF | |

| Byproduct | HCl |

Logical Workflow for PCl₅ Fluorination:

Caption: Synthesis of a gaseous mixture of PF₅ and HCl from PCl₅ and HF.

Direct Fluorination of Elemental Phosphorus

This compound can also be prepared by the direct combination of elemental phosphorus (P₄) and fluorine gas (F₂).

P₄ + 10F₂ → 4PF₅

This reaction is highly exothermic and can be difficult to control, posing a significant safety hazard. It requires specialized equipment to manage the reaction rate and dissipate the heat generated. For this reason, it is less commonly used in a standard research laboratory setting.

Purification of this compound

Crude PF₅ from the synthesis stage typically contains byproducts and unreacted starting materials, with hydrogen chloride (HCl) and hydrogen fluoride (HF) being the most common impurities. Several methods can be employed to achieve high purity.

Purification via Reversible Complex Formation with Metal Fluorides

A highly effective method for purifying PF₅ involves its reaction with a metal fluoride (such as sodium fluoride, NaF) to form a stable, solid hexafluorophosphate complex. This complex can then be isolated and heated to release high-purity PF₅, leaving the non-reactive impurities behind.[4]

Reaction Scheme:

PF₅ (g) + NaF (s) ⇌ NaPF₆ (s)

Experimental Protocol:

A general procedure for the purification of PF₅ using sodium fluoride is as follows.[4]

Materials:

-

Crude PF₅ gas stream.

-

Sodium fluoride (NaF) pellets or powder.

-

A column or reactor packed with NaF.

-

A heating system for the reactor.

-

A collection vessel for the purified PF₅.

Procedure:

-

Pass the crude PF₅ gas stream through a column packed with sodium fluoride at a temperature below 200 °C. The PF₅ will be absorbed by the NaF to form solid NaPF₆.[4]

-

Impurities that do not react with NaF, such as HCl, will pass through the column and can be vented or collected separately.

-

Once the absorption is complete, the NaF/NaPF₆ mixture is heated to a temperature above 400 °C.[4]

-

At this elevated temperature, the NaPF₆ decomposes, releasing pure PF₅ gas.

-

The purified PF₅ is then collected in a suitable cold trap or storage cylinder.

Quantitative Data:

| Parameter | Value | Reference |

| Absorbent | Sodium Fluoride (NaF) | [4] |

| Absorption Temperature | < 200 °C | [4] |

| Desorption Temperature | > 400 °C | [4] |

| Purity Achieved | High purity | [4] |

Logical Workflow for Purification with NaF:

Caption: Purification of PF₅ via reversible complex formation with NaF.

Analysis of High-Purity this compound

Ensuring the purity of PF₅ is crucial for its intended applications. A combination of analytical techniques is typically employed for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile impurities in a gas sample. For the analysis of inorganic gases like PF₅, specialized columns and instrument configurations are necessary.

Experimental Protocol:

A general approach for the GC-MS analysis of PF₅ is outlined below. It is important to note that due to the high reactivity of PF₅, the GC system must be inert, and appropriate safety precautions must be taken.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A suitable column for the separation of permanent gases and reactive compounds (e.g., a PLOT - Porous Layer Open Tubular column).

-

A gas-tight syringe or a gas sampling valve for sample introduction.

-

An inert gas handling system.

Procedure:

-

Sample Preparation: The PF₅ gas sample is typically diluted with an inert gas (e.g., helium or argon) to a suitable concentration for analysis.

-

Injection: A known volume of the diluted gas sample is injected into the GC inlet using a gas-tight syringe or a gas sampling loop.

-

Chromatographic Separation: The sample is carried through the GC column by an inert carrier gas (e.g., helium). The column is temperature-programmed to separate the components of the mixture based on their volatility and interaction with the stationary phase.

-

Mass Spectrometric Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each component.

-

Data Analysis: The retention time of each peak in the chromatogram is used for identification, and the mass spectrum provides confirmation of the compound's identity by comparison with a spectral library. Quantification can be performed by integrating the peak areas and comparing them to a calibration standard.

Potential Impurities to Monitor:

-

Phosphorus trifluoride (PF₃)

-

Phosphoryl fluoride (POF₃)

-

Hydrogen chloride (HCl)

-

Hydrogen fluoride (HF) - may require derivatization or specialized detection methods.

-

Silicon tetrafluoride (SiF₄) - if glass equipment is used.

-

Nitrogen (N₂) and Oxygen (O₂) - from air leaks.

Logical Workflow for GC-MS Analysis:

Caption: Workflow for the purity analysis of PF₅ using GC-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for the in-situ monitoring of the synthesis reaction and for the qualitative and quantitative analysis of the final product. PF₅ and its common impurities have distinct absorption bands in the infrared spectrum, allowing for their identification and quantification. In-line FTIR probes can provide real-time information on the reaction kinetics and the formation of byproducts.[5][6]

Safety Considerations

This compound is a toxic and corrosive gas. It reacts with water to form hydrofluoric acid and phosphoric acid. All work with PF₅ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. AHF (anhydrous hydrogen fluoride) is also extremely hazardous and requires specialized handling procedures. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used and be familiar with emergency procedures.

Conclusion

The synthesis of high-purity this compound for research applications requires careful selection of the synthetic method, rigorous purification, and thorough analytical characterization. The methods outlined in this guide, particularly the fluorination of phosphorus trichloride followed by purification using a reversible reaction with a metal fluoride, provide a reliable pathway to obtaining high-purity PF₅. The use of modern analytical techniques such as GC-MS and FTIR is essential for ensuring the quality of the final product and for process control. Adherence to strict safety protocols is paramount when working with these hazardous materials.

References

- 1. EP0846657A1 - Synthesis of this compound by fluorination of phosphorus trichloride - Google Patents [patents.google.com]

- 2. CA2223658A1 - Synthesis of this compound by fluorination of phosphorus trichloride - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US2877096A - Purification and separation of phosphorus fluorides - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. azom.com [azom.com]

Lewis acidity of Phosphorus pentafluoride explained

An In-depth Technical Guide to the Lewis Acidity of Phosphorus Pentafluoride

Introduction

This compound (PF₅) is a colorless, toxic gas that serves as a quintessential example of a Lewis acid in inorganic chemistry. A Lewis acid is defined as any chemical species capable of accepting a pair of electrons from an electron-pair donor, known as a Lewis base, to form a Lewis adduct. The pronounced Lewis acidity of PF₅ is fundamental to its chemical behavior, including its reactivity, catalytic activity, and its role as a precursor in the synthesis of advanced materials. This guide provides a comprehensive technical overview of the principles governing the Lewis acidity of PF₅, supported by quantitative data, experimental methodologies, and logical diagrams for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Electronic Basis of Lewis Acidity

The Lewis acidity of this compound is a direct consequence of its molecular and electronic structure.

-

Molecular Geometry: In the gas phase, PF₅ adopts a trigonal bipyramidal geometry with the phosphorus atom at the center. It features two distinct types of P-F bonds: two axial and three equatorial. However, due to the phenomenon of Berry pseudorotation, the axial and equatorial fluorine atoms are indistinguishable by NMR spectroscopy even at low temperatures.

-

Electronic Configuration: The central phosphorus atom in PF₅ has a formal oxidation state of +5. The five highly electronegative fluorine atoms strongly withdraw electron density from the phosphorus center, rendering it significantly electron-deficient. Although the phosphorus atom has a complete octet in a simple Lewis structure depiction, it is considered hypervalent and possesses accessible, low-lying vacant 3d orbitals. These empty orbitals can readily accept a pair of electrons from a Lewis base, which is the primary reason for its strong Lewis acidic character.

Mechanism of Lewis Acid-Base Interactions

PF₅ engages in Lewis acid-base chemistry by accepting an electron pair from a donor species (the Lewis base) to form a coordinate covalent bond. This results in the formation of a six-coordinate phosphorus species.

A classic example is the reaction of PF₅ with a fluoride ion (F⁻), a simple Lewis base, to form the stable hexafluorophosphate anion ([PF₆]⁻). In this reaction, the F⁻ ion donates a lone pair of electrons to the electron-deficient phosphorus atom in PF₅.

An In-depth Technical Guide to the Trigonal Bipyramidal Structure of Phosphorus Pentafluoride (PF5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus pentafluoride (PF₅) is a colorless, toxic gas notable for its trigonal bipyramidal molecular geometry. This structure results in two distinct types of fluorine environments—axial and equatorial—which are in rapid exchange at room temperature via a low-energy intramolecular process known as Berry pseudorotation. This dynamic behavior renders the fluorine atoms indistinguishable on the NMR timescale, a key feature of its spectroscopic characterization. As a potent Lewis acid and a fluorinating agent, PF₅ serves as a vital reagent in various organic and inorganic syntheses and as a precursor to hexafluorophosphate salts used in lithium-ion battery electrolytes.[1][2][3] This guide provides a comprehensive technical overview of the molecular structure, bonding, dynamic behavior, and experimental characterization of this compound.

Molecular Structure and Bonding

The molecular geometry of this compound is a classic example of the trigonal bipyramidal shape, as predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory.[4][5][6] The central phosphorus atom is bonded to five fluorine atoms, creating five regions of electron density and no lone pairs.[4][5][7]

Hybridization and Geometry

To accommodate five bonding pairs, the central phosphorus atom undergoes sp³d hybridization.[7][8] This involves the mixing of one 3s, three 3p, and one 3d orbital to form five degenerate hybrid orbitals. These orbitals arrange themselves in a trigonal bipyramidal geometry to minimize electrostatic repulsion.[8][9] This arrangement consists of:

-

Three equatorial positions : Located in a single plane, 120° apart from each other.[4][8]

-

Two axial positions : Located above and below the equatorial plane, at a 90° angle to the equatorial fluorine atoms.[4][8]

Axial and Equatorial Bonds

The trigonal bipyramidal structure gives rise to two distinct types of P-F bonds:

-

Axial Bonds : The two P-F bonds oriented along the vertical axis.

-

Equatorial Bonds : The three P-F bonds located in the horizontal plane.

In the solid state, single-crystal X-ray studies confirm that the axial P-F bonds are longer and weaker than the equatorial P-F bonds.[1][10] This difference is attributed to greater electrostatic repulsion experienced by the axial bonds. Each axial bond is repelled by three equatorial bonds at 90°, whereas each equatorial bond is only repelled by two axial bonds at 90° and two equatorial bonds at a less repulsive 120° angle.[11][12] However, in the gas and liquid phases, this distinction is averaged out due to rapid intramolecular exchange.[1]

Data Presentation: Molecular Parameters of PF₅

The following table summarizes the key quantitative data regarding the structure of this compound.

| Parameter | Value | Phase | Experimental Method |

| P-F Axial Bond Length | 1.577 Å | Gas | Gas Electron Diffraction |

| P-F Equatorial Bond Length | 1.534 Å | Gas | Gas Electron Diffraction |

| F(eq)-P-F(eq) Bond Angle | 120° | Gas / Solid | Gas Electron Diffraction |

| F(ax)-P-F(eq) Bond Angle | 90° | Gas / Solid | Gas Electron Diffraction |

| F(ax)-P-F(ax) Bond Angle | 180° | Gas / Solid | Gas Electron Diffraction |

| Dipole Moment | 0 D | Gas | Spectroscopic |

Dynamic Molecular Behavior: Berry Pseudorotation

A defining characteristic of PF₅ and other trigonal bipyramidal molecules is their fluxional nature, specifically the rapid exchange of axial and equatorial ligands through a process called the Berry pseudorotation.[13][14] This mechanism, first described by R. Stephen Berry, involves a low-energy vibrational motion that interconverts the axial and equatorial fluorine atoms.[13]

The process can be visualized as two axial bonds "scissoring" their way between two of the equatorial bonds, which in turn spread apart to become the new axial bonds.[13] The molecule passes through a square pyramidal transition state with C₄v symmetry.[15] The energy barrier for this process in PF₅ is very low (approximately 3.6 kcal/mol), allowing the exchange to occur rapidly at room temperature.[13]

This rapid exchange is the reason why ¹⁹F NMR spectroscopy of PF₅ shows only a single resonance signal at room temperature, as the axial and equatorial environments are averaged on the NMR timescale.[1][15][16]

Synthesis and Chemical Properties

Synthesis

This compound was first synthesized in 1876.[1] Common laboratory and industrial methods for its preparation include:

-

Fluorination of phosphorus pentachloride (PCl₅) with arsenic trifluoride (AsF₃).[1]

-

3 PCl₅ + 5 AsF₃ → 3 PF₅ + 5 AsCl₃

-

-

Direct combination of elemental phosphorus (P₄) with fluorine gas (F₂).[1][2]

-

P₄ + 10 F₂ → 4 PF₅

-

-

Reaction of phosphorus trihalides (e.g., PCl₃) with molecular halogen and hydrogen fluoride in the gas phase.[17]

Chemical Properties

-

Lewis Acidity : PF₅ is a potent Lewis acid, readily forming adducts with Lewis bases like pyridine and amines.[1]

-

Hydrolysis : It fumes in the air and reacts vigorously with water, hydrolyzing to form phosphoric acid (H₃PO₄) and hydrofluoric acid (HF).[2][18]

-

Fluorinating Agent : It is a powerful fluorinating agent used in various chemical syntheses.[2]

-

Formation of Hexafluorophosphate : PF₅ reacts with hydrogen fluoride to produce hexafluorophosphoric acid (HPF₆). The resulting hexafluorophosphate ([PF₆]⁻) anion is a stable, non-coordinating anion widely used in electrochemistry, particularly in the electrolytes of lithium-ion batteries.[1]

Experimental Protocols

Gas Electron Diffraction

Objective: To determine the precise bond lengths and angles of PF₅ in the gas phase.

Methodology:

-

Sample Preparation: A pure sample of gaseous PF₅ is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed through the gas stream.

-

Scattering: The electrons are scattered by the electrostatic potential of the PF₅ molecules. The scattering pattern is a function of the interatomic distances within the molecule.

-

Detection: The scattered electrons create a diffraction pattern on a photographic plate or a digital detector. The pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is converted into a molecular scattering curve.

-

Structural Refinement: A theoretical model of the molecule's geometry (bond lengths, angles) is proposed. The theoretical scattering curve for this model is calculated and compared to the experimental curve. The structural parameters of the model are then refined using a least-squares fitting procedure until the theoretical and experimental curves match, yielding the final molecular structure.[19]

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Objective: To study the dynamic exchange of fluorine atoms and confirm the molecular structure.

Methodology:

-

Sample Preparation: A sample of PF₅ is dissolved in an appropriate deuterated solvent in an NMR tube and cooled to the desired temperature (e.g., as low as -100 °C).

-

Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. A radiofrequency pulse is applied to excite the ¹⁹F nuclei.

-

Signal Detection: As the nuclei relax back to their ground state, they emit a signal (Free Induction Decay or FID) which is detected by the spectrometer.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform.

-

Spectral Analysis:

-

At room temperature, the rapid Berry pseudorotation averages the axial and equatorial environments, resulting in a single sharp doublet in the ¹⁹F NMR spectrum (the doublet arises from coupling to the central phosphorus-31 nucleus).[1]

-

At very low temperatures (e.g., below -100 °C), the rate of pseudorotation can be slowed sufficiently to potentially resolve separate signals for the axial and equatorial fluorine atoms, though this is technically challenging for PF₅ due to the very low energy barrier.[1] The persistence of a single signal even at low temperatures provides strong evidence for the low barrier of the Berry mechanism.[1][16]

-

Mandatory Visualizations

Here are the diagrams for the described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language).

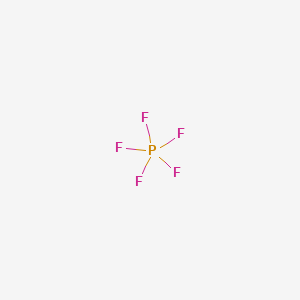

Caption: Molecular structure of this compound (PF₅).

Caption: The Berry Pseudorotation mechanism in PF₅.

Caption: Experimental workflow for PF₅ structure determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. material-properties.org [material-properties.org]

- 3. This compound (PF₅) Supplier|For Research Use [benchchem.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Structure of this compound [ensignchemistry.com]

- 6. proprep.com [proprep.com]

- 7. geometryofmolecules.com [geometryofmolecules.com]

- 8. quora.com [quora.com]

- 9. topblogtenz.com [topblogtenz.com]

- 10. (A) Axial bond length > equatorial bond length in \mathrm { PF } _ { 5 } .. [askfilo.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Number of equatorial bond in PCl5is class 12 chemistry CBSE [vedantu.com]

- 13. Berry mechanism - Wikipedia [en.wikipedia.org]

- 14. The Berry Pseudorotation in PF5 | VIPEr [ionicviper.org]

- 15. scribd.com [scribd.com]

- 16. Berry pseudorotation mechanism for the interpretation of the 19F NMR spectrum in PF5 by ab initio molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. data.epo.org [data.epo.org]

- 18. quora.com [quora.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preparation of Phosphorus Pentafluoride (PF5) via Fluorination of Phosphorus Pentachloride (PCl5)

Introduction: Phosphorus pentafluoride (PF5) is a colorless, toxic gas with significant applications in various chemical fields. It serves as a potent fluorinating agent, a catalyst in ionic polymerization reactions, and a precursor for the synthesis of lithium hexafluorophosphate (LiPF6), a critical component in the electrolytes of lithium-ion batteries.[1][2] This guide provides a comprehensive overview of the primary methods for preparing PF5 through the fluorination of phosphorus pentachloride (PCl5), targeting researchers and professionals in chemical synthesis and materials science.

Core Fluorination Methodologies

The synthesis of PF5 from PCl5 involves the substitution of chlorine atoms with fluorine atoms using various fluorinating agents. The choice of agent impacts reaction conditions, yield, and the nature of byproducts. The most prominent methods involve the use of arsenic trifluoride, hydrogen fluoride, and calcium fluoride.

Fluorination using Arsenic Trifluoride (AsF3)

This is a historically significant and favored laboratory method for the synthesis of PF5, first reported in 1876.[3] The reaction is a straightforward metathesis reaction where the fluorine and chlorine atoms are exchanged between the phosphorus and arsenic centers.

Reaction: 3 PCl5 + 5 AsF3 → 3 PF5 + 5 AsCl3[3]

The primary advantage of this method is the clean conversion and the relative ease of separating the gaseous PF5 product from the liquid arsenic trichloride byproduct.

Fluorination using Hydrogen Fluoride (HF)

The reaction of PCl5 with anhydrous hydrogen fluoride is a common industrial route for PF5 production.[4] This method is advantageous due to the low cost of HF. The reaction can be performed in either the gas or liquid phase, with the liquid phase often being preferred for better control over the reaction exotherm.[5][6]

Reaction: PCl5 + 5 HF → PF5 + 5 HCl[4]

Handling the highly corrosive and toxic solid PCl5 can be challenging.[5][6] The process requires corrosion-resistant reactors and stringent safety protocols due to the hazardous nature of both PCl5 and HF.[1]

Fluorination using Calcium Fluoride (CaF2)

Calcium fluoride (fluorspar) presents a less hazardous and potentially more cost-effective alternative to HF and AsF3.[5][7] This method typically involves the reaction of solid PCl5 with solid CaF2 at elevated temperatures.

Reaction: 2 PCl5 + 5 CaF2 → 2 PF5 + 5 CaCl2

The reaction is driven by the formation of the thermodynamically stable calcium chloride (CaCl2). However, as a solid-solid or solid-gas reaction, it may require higher temperatures and longer reaction times to achieve complete conversion.

Data Presentation: Comparison of Fluorination Methods

The quantitative parameters for the key fluorination reactions are summarized below for comparative analysis.

| Fluorinating Agent | Stoichiometric Equation | Reaction Conditions | Notes and Byproducts |

| Arsenic Trifluoride (AsF3) | 3 PCl5 + 5 AsF3 → 3 PF5 + 5 AsCl3[3] | Typically performed at or slightly above room temperature. | A classic and efficient laboratory method. Byproduct is arsenic trichloride (AsCl3). |

| Hydrogen Fluoride (HF) | PCl5 + 5 HF → PF5 + 5 HCl[4] | Can be run in liquid or gas phase. Liquid phase reactions are often conducted at temperatures between -10°C and 120°C.[5][6] | An industrially relevant method. Byproduct is hydrogen chloride (HCl). Requires careful handling of highly corrosive HF. |

| Calcium Fluoride (CaF2) | 2 PCl5 + 5 CaF2 → 2 PF5 + 5 CaCl2[5] | Requires elevated temperatures to facilitate the solid-state reaction. | Utilizes a stable and less hazardous fluorinating agent. Byproduct is solid calcium chloride (CaCl2). |

Experimental Protocols

Protocol 1: Synthesis of PF5 using Arsenic Trifluoride (AsF3)

Objective: To prepare this compound by the fluorination of phosphorus pentachloride using arsenic trifluoride.

Materials:

-

Phosphorus pentachloride (PCl5), solid

-

Arsenic trifluoride (AsF3), liquid

-

Inert gas (Nitrogen or Argon)

Apparatus:

-

A three-necked round-bottom flask

-

Dropping funnel

-

Condenser cooled with a dry ice/acetone mixture

-

Gas outlet connected to a cold trap and then a scrubbing system (e.g., soda lime tower)

-

Magnetic stirrer

Procedure:

-

Assemble the apparatus under an inert atmosphere to exclude moisture. The entire system should be thoroughly dried beforehand.

-

Place a weighed amount of PCl5 into the three-necked flask.

-

Charge the dropping funnel with a stoichiometric amount of AsF3 (molar ratio PCl5:AsF3 = 3:5).[3]

-

Begin stirring the PCl5 and slowly add the AsF3 from the dropping funnel. The reaction is typically initiated at room temperature.

-

The reaction is exothermic. Control the rate of addition to maintain a gentle reflux. PF5 gas will evolve immediately.

-

The evolved PF5 gas is passed through the cold condenser to trap any unreacted, volatile starting materials and then collected in a cold trap cooled by liquid nitrogen.

-

The byproduct, AsCl3, will remain in the reaction flask as a liquid.

-

Once the reaction is complete, the collected PF5 can be purified by fractional condensation.

Protocol 2: Synthesis of PF5 using Hydrogen Fluoride (HF)

Objective: To prepare this compound via the reaction of phosphorus pentachloride with anhydrous hydrogen fluoride.

Materials:

-

Phosphorus pentachloride (PCl5), solid

-

Anhydrous hydrogen fluoride (HF), liquid

Apparatus:

-

A corrosion-resistant pressure reactor (e.g., made of Monel or stainless steel lined with PTFE) equipped with a stirrer, pressure gauge, thermocouple, and inlet/outlet valves.

-

A system for controlled addition of solid PCl5.

-

A scrubbing system for the HCl and any unreacted HF in the effluent gas.

Procedure:

-

Evacuate and purge the pressure reactor with an inert gas.

-

Condense a measured amount of anhydrous HF into the pre-cooled reactor.

-

Begin stirring and bring the HF to the desired reaction temperature (e.g., between -10°C and 50°C).[6]

-

Gradually add PCl5 to the stirred liquid HF. The addition must be carefully controlled to manage the reaction exotherm and the pressure increase from the evolved HCl gas.[4][6]

-

The reaction PCl5 + 5 HF → PF5 + 5 HCl proceeds in the liquid phase.[4]

-

A gaseous mixture of PF5 and HCl will exit the reactor.

-

The PF5 can be separated from HCl by fractional distillation or by selective absorption/reaction of HCl. For example, passing the gas stream through a solution where PF5 can be selectively captured (e.g., to form a salt like LiPF6) is one method.

Visualizations: Reaction Pathways and Workflow

Caption: Reaction pathways for PF5 synthesis from PCl5.

Caption: General experimental workflow for PF5 synthesis.

Safety Precautions

The synthesis of this compound involves highly hazardous materials that require strict safety protocols.

-

Phosphorus Pentachloride (PCl5): PCl5 is a corrosive solid that reacts violently with water to produce hydrogen chloride and phosphoric acids.[1] It is toxic and can cause severe burns upon contact with skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

This compound (PF5): PF5 is a toxic, colorless gas that fumes in air.[3] Inhalation can be fatal. It is a strong Lewis acid and reacts readily with moisture. All reactions producing PF5 must be conducted in a closed system or a high-performance fume hood.

-

Fluorinating Agents:

-

Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. It can cause severe, painful burns that may not be immediately apparent. Specialized PPE and access to calcium gluconate gel as a first aid measure are mandatory.

-

Arsenic Trifluoride (AsF3): AsF3 is highly toxic and corrosive. It should be handled with extreme care to avoid inhalation or skin contact.

-

All operations should be conducted by trained personnel in a laboratory equipped to handle hazardous and moisture-sensitive chemicals. A dry, inert atmosphere is crucial for preventing unwanted side reactions and ensuring safety.

References

- 1. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]

- 2. This compound PF5 Gas - China Isotope Development [asiaisotopeintl.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. DE19963399A1 - Production of lithium hexafluorophosphate useful in lithium ion secondary battery or lithium polymer battery uses anhydrous hydrogen fluoride dried with fluorine gas in reaction with phosphorus pentachloride and lithium chloride - Google Patents [patents.google.com]

- 5. EP0846657A1 - Synthesis of this compound by fluorination of phosphorus trichloride - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Calcium fluoride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Berry Pseudorotation in Phosphorus Pentafluoride (PF5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus pentafluoride (PF5) is a fluxional molecule that exhibits a rapid, low-energy intramolecular exchange of its axial and equatorial fluorine atoms. This phenomenon, known as Berry pseudorotation, is a cornerstone of understanding dynamic molecular structures and has significant implications in various fields, including inorganic chemistry and drug design where pentacoordinate phosphorus intermediates are encountered. This guide provides a comprehensive overview of the Berry pseudorotation in PF5, detailing the underlying mechanism, the associated energetics, and the experimental techniques employed for its investigation.

The Core Mechanism of Berry Pseudorotation

The ground state geometry of PF5 is a trigonal bipyramid (TBP), belonging to the D3h point group.[1][2] In this configuration, there are two distinct types of fluorine atoms: two in axial positions and three in equatorial positions.[3] The axial P-F bonds are typically slightly longer than the equatorial P-F bonds.[4]

The Berry pseudorotation is a mechanism that allows for the rapid interchange of these axial and equatorial fluorine atoms without the breaking of any bonds.[5][6] The process can be visualized as a smooth, concerted motion where two of the equatorial fluorine atoms move towards each other, while the two axial fluorine atoms simultaneously move apart, transitioning through a square pyramidal (SP) intermediate geometry of C4v symmetry.[1][7] This intermediate is the transition state for the pseudorotation process.[7] One of the original equatorial fluorine atoms acts as a "pivot" and remains in the equatorial plane during this transformation.[1]

Energetics and Quantitative Data

The Berry pseudorotation in PF5 is characterized by a very low activation energy barrier, which is why the process is so rapid at room temperature.[6][7] The quantitative parameters of the PF5 molecule in its ground and transition states are summarized in the table below.

| Parameter | Trigonal Bipyramidal (Ground State) | Square Pyramidal (Transition State) |

| Point Group | D3h | C4v |

| P-F (axial) Bond Length | ~1.577 Å | - |

| P-F (equatorial) Bond Length | ~1.534 Å | - |

| F(axial)-P-F(axial) Angle | 180° | ~120° (between former axials) |

| F(eq)-P-F(eq) Angle | 120° | 90° (in the square base) |

| F(axial)-P-F(eq) Angle | 90° | ~102° (apical to basal) |

| Energy Barrier | - | ~3.6 - 3.8 kcal/mol (15-16 kJ/mol) |

Note: The bond lengths and angles for the transition state are less precisely defined experimentally and are often derived from computational models. The energy barrier is a key experimental and computational observable.

Visualizing the Berry Pseudorotation

The following diagram illustrates the pathway of the Berry pseudorotation in PF5, transitioning from the trigonal bipyramidal ground state through the square pyramidal transition state.

Caption: The Berry pseudorotation mechanism in PF5.

Experimental Protocols: Variable Temperature NMR Spectroscopy

The primary experimental technique for studying the Berry pseudorotation in PF5 is Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, specifically ¹⁹F NMR.[8]

Principle

At very low temperatures, the rate of pseudorotation is slow on the NMR timescale. As a result, the axial and equatorial fluorine atoms are chemically distinct and give rise to two separate signals in the ¹⁹F NMR spectrum, with an intensity ratio of 2:3. As the temperature is increased, the rate of exchange between the axial and equatorial positions accelerates. This leads to a broadening of the NMR signals. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals merge into a single broad peak.[5] Above the coalescence temperature, the exchange is so rapid that the NMR spectrometer detects only an average environment for all five fluorine atoms, resulting in a single sharp peak.

Detailed Methodology

-

Sample Preparation: A solution of PF5 is prepared in a suitable low-freezing point solvent (e.g., a fluorinated solvent to avoid interfering signals). The concentration should be optimized for the spectrometer being used.

-

Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is required. The spectrometer is tuned to the ¹⁹F frequency.

-

Low-Temperature Spectrum (Slow Exchange Limit): The sample is cooled to a temperature well below the expected coalescence point. A ¹⁹F NMR spectrum is acquired to observe the two distinct signals for the axial and equatorial fluorines. The chemical shift difference between these two peaks (Δν in Hz) is accurately measured.

-

Variable Temperature Measurements: A series of ¹⁹F NMR spectra are recorded at incrementally increasing temperatures. The spectra will show the progressive broadening of the two peaks.

-

Determination of Coalescence Temperature (Tc): The temperature at which the two signals merge into a single broad peak is carefully determined. This is the coalescence temperature.

-

High-Temperature Spectrum (Fast Exchange Limit): A spectrum is recorded at a temperature significantly above Tc to observe the single, sharp, time-averaged signal.

Data Analysis: Calculation of the Activation Energy

The free energy of activation (ΔG‡) for the pseudorotation can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) using the Eyring equation.[5][9] The rate constant (k) at coalescence is given by:

k = (π * Δν) / √2

The relationship between the rate constant and the free energy of activation is:

k = (κ * k_B * T) / h * e^(-ΔG‡ / RT)

where:

-

κ is the transmission coefficient (usually assumed to be 1)

-

k_B is the Boltzmann constant

-

T is the temperature in Kelvin (Tc)

-

h is the Planck constant

-

R is the gas constant

By performing a full line-shape analysis at multiple temperatures, a more detailed kinetic study can be undertaken to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation from an Eyring plot (ln(k/T) vs 1/T).[5][9]

Logical Workflow for Investigating Berry Pseudorotation

The following diagram outlines the logical workflow for the experimental and computational investigation of the Berry pseudorotation in PF5.

Caption: Workflow for studying Berry pseudorotation in PF5.

Conclusion

The Berry pseudorotation in PF5 is a classic example of molecular fluxionality that is well-characterized by a combination of experimental and computational methods. A thorough understanding of this low-energy process is crucial for professionals in fields where pentacoordinate species are relevant. The methodologies outlined in this guide provide a robust framework for investigating such dynamic molecular systems.

References

- 1. CHM208: Berry Pseudorotation [tony-haynes.staff.shef.ac.uk]

- 2. quora.com [quora.com]

- 3. At room temperature, the 19F NMR spectrum of PF5 shows two lines, and eve.. [askfilo.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. colorado.edu [colorado.edu]

- 6. Berry mechanism - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Phosphorus(V) fluoride vs. other phosphorus halides

An In-depth Technical Guide to Phosphorus(V) Fluoride and Other Phosphorus Halides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of phosphorus(V) fluoride (PF₅) and a comparative analysis with other significant phosphorus pentahalides, including phosphorus(V) chloride (PCl₅) and phosphorus(V) bromide (PBr₅). The existence of phosphorus(V) iodide (PI₅) is highly disputed and is generally not considered a stable compound.[1][2][3]

Molecular Structure and Bonding

In the gaseous phase, phosphorus pentahalides adopt a trigonal bipyramidal geometry, as predicted by VSEPR theory.[1] This structure features a central phosphorus atom with sp³d hybridization.[4][5] There are two distinct types of halogen bonds: three equatorial bonds in one plane at 120° to each other, and two axial bonds perpendicular to this plane.[5][6] Axial bonds are typically longer and weaker than equatorial bonds due to greater repulsion.[6]

A key distinction arises in the solid state. Phosphorus pentafluoride maintains its molecular trigonal bipyramidal structure.[7][8] In contrast, phosphorus pentachloride and pentabromide exhibit ionic structures.[1] PCl₅ exists as an ionic lattice of [PCl₄]⁺ (tetrahedral) and [PCl₆]⁻ (octahedral) ions.[6][7][8] PBr₅ crystallizes as [PBr₄]⁺ and Br⁻ ions.[1][9][10] The disputed phosphorus pentaiodide has been suggested to exist as [PI₄]⁺I⁻, though evidence is lacking.[2][8]

Physical Properties

The physical properties of phosphorus pentahalides vary significantly with the halogen atom. PF₅ is a colorless gas at standard conditions, while PCl₅ is a yellowish-white crystalline solid and PBr₅ is a yellow solid.[4][9][11]

| Property | Phosphorus(V) fluoride (PF₅) | Phosphorus(V) chloride (PCl₅) | Phosphorus(V) bromide (PBr₅) | Phosphorus(V) iodide (PI₅) |

| Molar Mass | 125.97 g/mol [12] | 208.24 g/mol [13] | 430.49 g/mol [9] | 665.50 g/mol (hypothetical)[2] |

| Appearance | Colorless gas[11][14] | Yellowish-white crystalline solid[4][13] | Yellow crystalline solid[9] | Brown-black solid (disputed)[2] |

| Melting Point | -93.8 °C[15] | ~160 °C (sublimes)[13][16] | ~100 °C (decomposes)[9] | 41 °C (disputed)[2] |

| Boiling Point | -84.6 °C[11] | 167 °C (decomposes)[1] | 106 °C (decomposes)[9] | N/A |

| P-X Bond Length (axial) | 158 pm[1] | 214 pm[1] | 213 pm (in [PBr₄]⁺)[10] | N/A |

| P-X Bond Length (equatorial) | 153 pm[1] | 202 pm[1] | 213 pm (in [PBr₄]⁺)[10] | N/A |

Chemical Properties and Reactivity

Lewis Acidity

The pentahalides of phosphorus act as Lewis acids due to the availability of empty d-orbitals on the phosphorus atom, allowing them to accept electron pairs.[8][17] They readily react with halide ions to form the hexahalophosphate anion [PX₆]⁻.[8] The Lewis acid strength generally follows the order of halogen electronegativity: PF₅ > PCl₅ > PBr₅.[18][19] PF₅ is a mild Lewis acid and a fluoride ion acceptor, forming stable adducts and the non-coordinating hexafluorophosphate ([PF₆]⁻) anion.[1][11]

Hydrolysis

All phosphorus pentahalides react vigorously with water.[20][21] The reaction typically proceeds in two stages: initial hydrolysis yields the corresponding phosphoryl halide (POX₃) and hydrogen halide (HX). With excess water, the phosphoryl halide is further hydrolyzed to phosphoric acid (H₃PO₄).[7][20][22]

-

Step 1: PX₅ + H₂O → POX₃ + 2HX

-

Step 2: POX₃ + 3H₂O → H₃PO₄ + 3HX

PF₅ fumes in air due to its reaction with moisture, forming POF₃ and corrosive hydrogen fluoride (HF).[14][23] PCl₅ and PBr₅ also react readily with atmospheric moisture.[4][21]

Thermal Stability and Decomposition

Thermal stability decreases down the group. Upon heating, the pentahalides can decompose into the corresponding phosphorus trihalide and a halogen molecule.[7]

PCl₅ sublimes when warmed and the decomposition equilibrium is established upon stronger heating.[6][22] PBr₅ decomposes above 100 °C.[9] In the vapor phase, it is completely dissociated into PBr₃ and Br₂.[9][24] The instability of PI₅ is attributed to steric hindrance; the large size of five iodine atoms cannot be accommodated around the smaller central phosphorus atom.[25]

Synthesis and Preparation

-

Phosphorus(V) fluoride (PF₅): Commonly prepared by the fluorination of PCl₅ using reagents like arsenic trifluoride (AsF₃) or hydrogen fluoride (HF).[11][26] Direct fluorination of elemental phosphorus is also possible but can be dangerously reactive.[11][26]

-

3PCl₅ + 5AsF₃ → 3PF₅ + 5AsCl₃[11]

-

-

Phosphorus(V) chloride (PCl₅): Prepared by the reaction of phosphorus trichloride (PCl₃) with excess dry chlorine gas.[7][13]

-

PCl₃ + Cl₂ → PCl₅

-

-

Phosphorus(V) bromide (PBr₅): Can be prepared by reacting PBr₃ with bromine.[24]

-

PBr₃ + Br₂ → PBr₅

-

Handling and Safety

Phosphorus halides are hazardous and require careful handling in a well-ventilated area, typically a fume hood.[16][23] They are highly corrosive and toxic.[16][21][27]

-

PF₅: A toxic, colorless gas that is extremely irritating to the skin, eyes, and mucous membranes.[14][28] Inhalation can be fatal and may cause pulmonary edema.[28][29] It reacts with moisture to produce hydrofluoric acid.[23]

-

PCl₅ & PBr₅: These solids are highly reactive and corrosive.[16][21] They react violently with water, releasing large amounts of heat and toxic, corrosive fumes (HCl or HBr).[16][21] Contact causes severe skin burns and eye damage.[16][21]

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat, is mandatory.[16][28] For PF₅ gas, a self-contained breathing apparatus may be necessary.[23] Materials should be stored in tightly sealed, corrosion-resistant containers in a cool, dry place, away from moisture and incompatible substances.[13][15]

Applications in Research and Drug Development

The reactivity of phosphorus pentahalides makes them valuable reagents in chemical synthesis.

-

Phosphorus(V) fluoride (PF₅): The formation of P-F bonds has become increasingly relevant in the pharmaceutical industry.[30] Compounds containing P(V)-F moieties are used as enzyme inhibitors and have been instrumental in the development of "click chemistry" applications like Phosphorus Fluoride Exchange (PFEx).[30][31] PF₅ also serves as a catalyst in ionic polymerization reactions.[14]

-

Phosphorus(V) chloride (PCl₅): A powerful and widely used chlorinating agent in organic synthesis.[4][13] It is essential for converting carboxylic acids and alcohols into their corresponding acyl chlorides and alkyl chlorides, which are critical intermediates in the synthesis of many pharmaceutical compounds.[13]

-

Phosphorus(V) bromide (PBr₅): Used as a brominating agent in organic chemistry, particularly for the conversion of carboxylic acids to acyl bromides.[9][32]

Experimental Protocols

General Protocol for the Conversion of a Carboxylic Acid to an Acyl Halide

This protocol is a generalized representation and should be adapted with specific safety and procedural details for the chosen reactants and scale.

-

Safety Precautions: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate PPE, including gloves, safety goggles, a face shield, and a lab coat. Ensure an emergency shower and eyewash station are accessible. All glassware must be thoroughly dried to prevent violent reactions with the phosphorus halide.

-

Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a scrubbing solution like sodium hydroxide to neutralize evolved HX gas). The system should be under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure: a. Charge the flask with the carboxylic acid and an anhydrous, inert solvent (e.g., carbon tetrachloride, benzene). b. Cool the flask in an ice bath. c. Slowly and portion-wise, add one equivalent of the phosphorus pentahalide (PCl₅ or PBr₅) to the stirred solution. The reaction is often exothermic. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. It may be necessary to gently heat the mixture to drive the reaction to completion. e. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or IR spectroscopy) to observe the disappearance of the carboxylic acid starting material.

-

Work-up and Purification: a. Once the reaction is complete, the volatile components (solvent, POCl₃/POBr₃, and any unreacted starting materials) are typically removed by distillation. b. The desired acyl halide product can then be purified by fractional distillation under reduced pressure. c. All waste materials should be neutralized cautiously before disposal according to institutional guidelines.

References

- 1. Phosphorus halides - Wikipedia [en.wikipedia.org]

- 2. Phosphorus pentaiodide - Wikipedia [en.wikipedia.org]

- 3. Phosphorus pentaiodide - Wikiwand [wikiwand.com]

- 4. Phosphorus Pentachloride: Structure, Properties & Key Uses [vedantu.com]

- 5. Phosphorus Halides | PCl₃ & PCl₅ Preparation, Properties & Uses [allen.in]

- 6. Phosphorus Halides: Definition, Structure, Preparation & Properties - Chemistry - Aakash | AESL [aakash.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 18.8 Occurrence, Preparation, and Properties of Phosphorus – Chemistry [wisc.pb.unizin.org]

- 9. Phosphorus pentabromide - Wikipedia [en.wikipedia.org]

- 10. webqc.org [webqc.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. webqc.org [webqc.org]

- 13. Scimplify Blogs | Phosphorus Pentachloride – Emerging Trends, Opportunities & Applications [scimplify.com]

- 14. This compound | 7647-19-0 [chemicalbook.com]

- 15. This compound, Compressed Supplier in China | Properties, Safety, Uses & Price | High Purity PF5 Gas Manufacturer [boulingchem.com]

- 16. Respiratory protection equipments PCl5 (phosphorus pentachloride), CAS number 10026-13-8 [en.gazfinder.com]

- 17. youtube.com [youtube.com]

- 18. ck12.org [ck12.org]

- 19. allen.in [allen.in]

- 20. Phosphorus Halides: Trichloride & Pentachloride Explained [vedantu.com]

- 21. Phosphorus pentabromide | Br5P | CID 62678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. embibe.com [embibe.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. Phosphorus pentabromide - Sciencemadness Wiki [sciencemadness.org]

- 25. quora.com [quora.com]

- 26. EP0846657A1 - Synthesis of this compound by fluorination of phosphorus trichloride - Google Patents [patents.google.com]

- 27. Phosphorus pentachloride | PCl5 | CID 24819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. nj.gov [nj.gov]

- 29. fishersci.com [fishersci.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. chemrxiv.org [chemrxiv.org]

- 32. Phosphorus pentabromide (7789-69-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

An In-depth Technical Guide to the Electronic Structure and Orbital Analysis of Phosphorus Pentafluoride (PF₅)

For Researchers, Scientists, and Drug Development Professionals